Physicochemical Differentiation: Hydrogen-Bond Donor Capacity vs. N-Methyl Analog
A fundamental structural distinction between the target compound and its closest commercially listed analog, N-(4-acetamidophenyl)-2-[(1-methyl-5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide (ChemDiv F342-0030), lies in the hydrogen-bond donor count. The target compound possesses three H-bond donors (two amide N-H, one imidazole N-H), whereas the N-methyl analog has only two (the imidazole N-H is replaced by N-CH3). This difference impacts predicted solubility, permeability, and target recognition in biological systems [1].
| Evidence Dimension | Hydrogen Bond Donor Count |
|---|---|
| Target Compound Data | 3 H-bond donors |
| Comparator Or Baseline | N-(4-acetamidophenyl)-2-[(1-methyl-5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide: 2 H-bond donors |
| Quantified Difference | +1 H-bond donor; presence of free imidazole N-H |
| Conditions | Computed by Cactvs 3.4.8.24 (PubChem); structural comparison via SMILES |
Why This Matters
An additional H-bond donor can significantly alter a compound's solubility, membrane permeability, and ability to form key interactions with biological targets, making the free N-H imidazole a critical differentiator for target engagement hypotheses.
- [1] PubChem Compound Summary for CID 16809577; computed hydrogen bond donor count. National Center for Biotechnology Information (2026). View Source
